molecular formula C15H13N3O2 B5107301 {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol

{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol

Cat. No. B5107301
M. Wt: 267.28 g/mol
InChI Key: WJMKGQRBYLJMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is a synthetic organic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also reduces the expression of pro-inflammatory genes such as TNF-α and IL-1β. In addition, it has been found to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments are its potential pharmacological properties, which make it a promising candidate for drug development. It is also relatively easy to synthesize and has a high purity. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol. One direction is to investigate its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles. Finally, the development of novel derivatives of {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol with improved pharmacological properties is also an area of future research.

Synthesis Methods

The synthesis of {3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the reaction of 3-(4-hydroxyphenyl)-1,2,4-oxadiazole with 6-methyl-3-pyridinyl hydrazine and formaldehyde in the presence of a catalyst. The reaction yields a white crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been found to exhibit potential pharmacological properties such as anti-inflammatory, analgesic, and anti-tumor activities. It has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain.

properties

IUPAC Name

[3-[5-(6-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-5-6-13(8-16-10)15-17-14(18-20-15)12-4-2-3-11(7-12)9-19/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMKGQRBYLJMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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